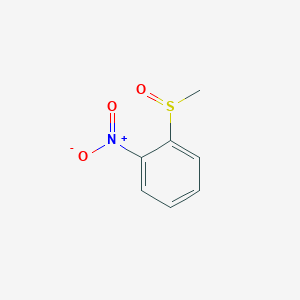
JuncosideI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JuncosideI is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are molecules consisting of a sugar moiety bound to a non-sugar moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JuncosideI typically involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant materials, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC). The optimization of extraction and purification processes is crucial to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
JuncosideI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
JuncosideI has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycoside reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of JuncosideI involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
JuncosideII: Another glycoside with similar structural features but different biological activities.
Sennosides: Glycosides with laxative properties, used in medicinal applications.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor with different pharmacological effects.
Uniqueness of JuncosideI
This compound is unique due to its specific structural features and potential biological activities. Its distinct glycoside moiety and non-sugar component contribute to its unique properties and applications in various fields of research.
Propiedades
Fórmula molecular |
C48H76O18 |
|---|---|
Peso molecular |
941.1 g/mol |
Nombre IUPAC |
2-[1-[6-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C48H76O18/c1-21-7-8-24(60-40(21)59)22(2)23-11-13-46(6)29-10-9-28-44(3,4)30(12-14-47(28)20-48(29,47)16-15-45(23,46)5)64-42-38(35(56)32(53)26(18-50)62-42)66-43-39(36(57)33(54)27(19-51)63-43)65-41-37(58)34(55)31(52)25(17-49)61-41/h7,22-39,41-43,49-58H,8-20H2,1-6H3 |
Clave InChI |
JOYKRSYBWJIRDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)
![(R)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13038072.png)

![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)



![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)





